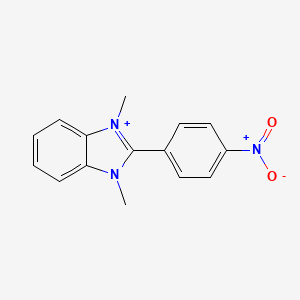
1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties. This particular compound features a benzimidazole core with a 4-nitrophenyl group and two methyl groups attached, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced through a nucleophilic substitution reaction using 4-nitrobenzyl chloride.
Methylation: The final step involves methylation of the benzimidazole nitrogen atoms using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium can be compared with other benzimidazole derivatives, such as:
1,3-dimethyl-2-phenyl-1H-3,1-benzimidazol-3-ium: Lacks the nitro group, resulting in different chemical and biological properties.
1,3-dimethyl-2-(4-chlorophenyl)-1H-3,1-benzimidazol-3-ium: Contains a chlorine atom instead of a nitro group, leading to variations in reactivity and applications.
1,3-dimethyl-2-(4-methoxyphenyl)-1H-3,1-benzimidazol-3-ium: Features a methoxy group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C15H14N3O2+ |
|---|---|
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
1,3-dimethyl-2-(4-nitrophenyl)benzimidazol-3-ium |
InChI |
InChI=1S/C15H14N3O2/c1-16-13-5-3-4-6-14(13)17(2)15(16)11-7-9-12(10-8-11)18(19)20/h3-10H,1-2H3/q+1 |
InChI-Schlüssel |
LLGSDJFJVODUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)

![1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol](/img/structure/B11712687.png)

![(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11712702.png)
![(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide](/img/structure/B11712707.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)


